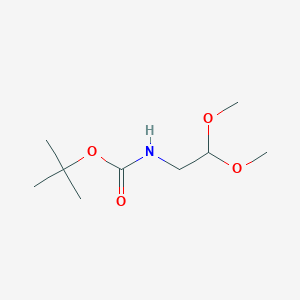

tert-Butyl (2,2-dimethoxyethyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUJLCMTXMSQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2,2 Dimethoxyethyl Carbamate

Direct Synthesis Strategies

The most common and direct pathway to tert-Butyl (2,2-dimethoxyethyl)carbamate involves the protection of the primary amine of 2,2-dimethoxyethylamine. This transformation is typically achieved through N-tert-butoxycarbonylation, a robust and widely used method in organic synthesis for protecting amino groups.

N-tert-Butoxycarbonylation of 2,2-Dimethoxyethylamine Precursors

N-tert-butoxycarbonylation introduces the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of the 2,2-dimethoxyethylamine precursor. This protective group is favored due to its stability under a wide range of reaction conditions, including exposure to most bases and nucleophiles, yet it can be readily removed under moderately acidic conditions. sigmaaldrich.comfishersci.co.uk The reaction involves the nucleophilic attack of the primary amine on a suitable Boc-donating reagent.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Synthetic Routes

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most prevalent reagent for the synthesis of this compound. sigmaaldrich.comfishersci.co.uk The reaction mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of Boc₂O. This leads to the formation of a transient intermediate which then collapses, eliminating tert-butanol (B103910) and carbon dioxide to yield the stable N-Boc protected carbamate (B1207046). commonorganicchemistry.com The process is efficient, generally high-yielding, and avoids the use of more hazardous reagents like phosgene. fishersci.co.ukorgsyn.org The reaction conditions are flexible and can be adapted to various scales and substrate requirements. fishersci.co.uk

Base-Catalyzed N-Protection Approaches

The N-tert-butoxycarbonylation of 2,2-dimethoxyethylamine with Boc₂O is typically conducted in the presence of a base. commonorganicchemistry.com The base serves to deprotonate the ammonium (B1175870) species formed after the initial nucleophilic attack, facilitating the reaction's progress. commonorganicchemistry.com A variety of bases can be employed, and the choice often depends on the solvent and the specific substrate. Common bases include tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), as well as inorganic bases such as sodium bicarbonate or sodium hydroxide. fishersci.co.ukgoogle.com In some protocols, 4-dimethylaminopyridine (B28879) (DMAP) is used as a catalyst to accelerate the reaction, particularly for less reactive amines. fishersci.co.uk The selection of the base and solvent system is crucial for optimizing the reaction yield and purity of the final product.

Table 1: Comparison of Reaction Conditions for N-Boc Protection of Amines

| Reagent | Base | Solvent | Typical Temperature | Key Advantages |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Room Temperature | High yield, mild conditions, common reagent. fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/Dioxane, Water/THF | 0 °C to Room Temperature | Effective for amine hydrochlorides, aqueous system. google.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) (catalytic) | Acetonitrile, Dichloromethane (DCM) | Room Temperature | Accelerates reaction for less nucleophilic amines. fishersci.co.uk |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Ethanol, Dioxane | Room Temperature | Alternative to Boc₂O, but requires pH control. orgsyn.org |

Multistep Synthetic Sequences Involving the Carbamate Moiety

Beyond its direct synthesis, this compound is a key intermediate, valued for its dual functionality which allows for its incorporation into larger, more complex molecules.

Carbamate Formation in Conjunction with Acetal (B89532) Functionality

A critical aspect of the synthesis of this compound is the stability of the dimethyl acetal group under the conditions required for carbamate formation. Dimethyl acetals are generally stable in neutral and basic media, which aligns well with the standard conditions for N-Boc protection using Boc₂O and bases like triethylamine or sodium bicarbonate. fishersci.co.uk However, acetals are susceptible to hydrolysis under acidic conditions. Therefore, care must be taken during the work-up and purification stages to avoid strongly acidic environments that could inadvertently deprotect the acetal to the corresponding aldehyde. The successful synthesis of the target compound demonstrates the compatibility of the acetal functionality with the N-tert-butoxycarbonylation reaction.

Integration into Complex Molecular Architectures

The synthetic utility of this compound lies in its role as a versatile bifunctional building block. The Boc-protected amine is inert to many reaction conditions, allowing for transformations at other parts of a molecule. The dimethyl acetal serves as a stable protecting group for an aldehyde functionality. chemicalbook.com

In many synthetic applications, the acetal group of this compound is hydrolyzed under mild acidic conditions to unmask the aldehyde, yielding N-Boc-2-aminoacetaldehyde. sigmaaldrich.com This aldehyde is a reactive intermediate that can participate in a variety of carbon-carbon bond-forming reactions. For instance, N-Boc-2-aminoacetaldehyde is used in Horner-Wadsworth-Emmons reactions to produce derivatives of γ-aminobutyric acid (GABA) and in three-component syntheses of pyrrolidines. sigmaaldrich.comsigmaaldrich.com It also serves as a key starting material in the total synthesis of natural products like (+)-negamycin. sigmaaldrich.com Thus, this compound acts as a stable and easily handled precursor to a synthetically useful amino aldehyde, enabling its integration into complex molecular architectures.

Table 2: Applications of the N-Boc-2-aminoacetaldehyde Moiety in Synthesis

| Precursor | Reaction Type | Resulting Structure/Molecule | Reference |

|---|---|---|---|

| N-Boc-2-aminoacetaldehyde | Horner-Wadsworth-Emmons (HWE) Reaction | γ-Aminobutyric acid (GABA) derivatives | sigmaaldrich.com |

| N-Boc-2-aminoacetaldehyde | Three-Component Synthesis / 1,3-Dipolar Cycloaddition | Pyrrolidines | sigmaaldrich.com |

| N-Boc-2-aminoacetaldehyde | Total Synthesis | (+)-Negamycin | sigmaaldrich.com |

| N-Boc-2-aminoacetaldehyde | Building block in multi-step synthesis | Protected Pyrroloproline | sigmaaldrich.com |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied through the use of efficient catalytic methods and careful selection of solvents to minimize waste and hazard.

The formation of the carbamate functional group is a key step in the synthesis of the target molecule. Green chemistry encourages the use of catalysts to facilitate these reactions under milder conditions, often with greater efficiency and selectivity. Catalytic approaches avoid the need for stoichiometric reagents that can generate significant waste.

For carbamate synthesis, various catalytic systems can be employed. Lewis acids, for example, are known to catalyze the reaction. One such cost-effective and low-toxicity Lewis acid is Erbium trichloride (B1173362) (ErCl₃), which has been used in conjunction with urea (B33335) for carbamate formation. mdpi.com This method represents a promising green alternative, as urea is an inexpensive, readily available, and non-toxic compound. mdpi.com Other methods involve the catalytic reaction of carboxylic acids with hydroxylamine (B1172632) hydrochloride, followed by reaction with a primary amine, or the palladium-catalyzed conversion of aryl chlorides to isocyanates, which then react with amines. researchgate.net The use of a nickel boride catalyst for the reduction of nitriles also presents an environmentally benign route for preparing Boc-protected amines. organic-chemistry.org These catalytic methods often lead to high yields while minimizing the use of hazardous materials. organic-chemistry.org

Solvent selection is a cornerstone of green chemistry, as solvents constitute a major portion of the waste generated in chemical synthesis. nih.gov The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recycled. Water is often an excellent choice, though its utility depends on the solubility of the reactants. In some syntheses, water is intentionally used as a crystallizing solvent to facilitate product isolation without resorting to extraction with organic solvents, which simplifies the operation and enhances safety. google.com

Optimizing a synthetic process involves more than just individual reaction steps; it requires a holistic view of the entire sequence. nih.gov For instance, selecting a single solvent that is suitable for multiple consecutive steps can eliminate the need for intermediate product isolation and purification. nih.gov This approach significantly reduces solvent consumption and waste generation. nih.gov Guides have been developed to rank solvents based on key environmental, health, and safety criteria, such as ease of recycling, potential for bio-treatment, and impact on air and water quality. researchgate.net By considering factors like boiling point, vapor pressure, and solubility, chemists can make more informed and environmentally responsible choices for the synthesis of compounds like this compound. researchgate.net

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, the crude product must be purified and its chemical structure confirmed. Chromatographic and spectroscopic techniques are indispensable tools for achieving the high purity and unambiguous identification required for chemical research.

Chromatography is a primary technique for the purification of organic compounds. For a non-volatile solid like this compound, column chromatography is a common and effective method. In this technique, the crude product is dissolved in a minimal amount of solvent and applied to the top of a column packed with a stationary phase, typically silica (B1680970) gel. orgsyn.org An eluent, which is a single solvent or a mixture of solvents, is then passed through the column. The components of the crude mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. Fractions are collected sequentially, and those containing the pure product are combined and the solvent evaporated. orgsyn.org

Recrystallization is another powerful purification technique. This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. orgsyn.orgorgsyn.org For some carbamates, recrystallization from solvents like hexane (B92381) or a benzene-hexane mixture has proven effective. orgsyn.org The purity of the final product is often assessed by thin-layer chromatography (TLC), which should show a single spot for the pure compound. orgsyn.org

Once purified, the identity and structure of the compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, a characteristic sharp singlet would be expected around 1.4-1.5 ppm, integrating to nine protons, which corresponds to the chemically equivalent protons of the tert-butyl group. rsc.orgrsc.org The two methoxy (B1213986) groups (–OCH₃) would likely appear as a singlet at approximately 3.3-3.4 ppm, integrating to six protons. The protons of the ethyl backbone (–CH₂–CH–) would show more complex splitting patterns depending on their coupling with each other and the adjacent NH proton.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Distinct signals would be observed for the quaternary carbon and the methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively). rsc.orgrsc.orgdergipark.org.tr The carbons of the two methoxy groups would appear around 54-55 ppm. The carbonyl carbon of the carbamate group would be found significantly downfield, typically in the range of 153-158 ppm. rsc.orgdergipark.org.tr

Reactivity and Transformation of Tert Butyl 2,2 Dimethoxyethyl Carbamate in Organic Synthesis

Chemistry of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry. chemistrysteps.com Its widespread use stems from its predictable reactivity and stability profile, which allows for the selective deprotection of the amine under specific conditions.

Orthogonal Deprotection Strategies

A key advantage of the Boc group is its compatibility with orthogonal deprotection strategies, which permit the selective removal of different protecting groups in a molecule without affecting others. bham.ac.uk The Boc group is characteristically cleaved under acidic conditions, which makes it orthogonal to several other common amine protecting groups that are removed under different conditions. total-synthesis.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple protecting groups are employed. researchgate.net

| Protecting Group | Abbreviation | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) |

This table illustrates the orthogonal nature of the Boc protecting group in comparison to other commonly used amine protecting groups. total-synthesis.com

Acid-Labile Nature and Scavenger Utilization

The Boc group is readily removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comresearchgate.net The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the fragmentation of the carbamate to release the free amine, carbon dioxide, and a stable tertiary carbocation (tert-butyl cation). chemistrysteps.comtotal-synthesis.com

This intermediate tert-butyl cation is a reactive electrophile that can lead to undesirable side reactions, such as the alkylation of nucleophilic residues like methionine or tryptophan in peptide synthesis. total-synthesis.comacsgcipr.org To prevent these side reactions, "scavengers" are often added to the reaction mixture. These scavengers are nucleophilic species that trap the tert-butyl cation. organic-chemistry.org

Commonly Used Cation Scavengers:

Anisole

Cresol

Thiophenol total-synthesis.com

Triethylsilane nih.gov

Stability Profile under Various Reaction Conditions

The Boc group exhibits remarkable stability under a wide range of reaction conditions, which further enhances its utility as a protecting group. researchgate.net It is generally resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.combzchemicals.com This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without premature cleavage of the Boc group.

Stability of the Boc Group:

| Reaction Condition | Stability |

|---|---|

| Strong Bases (e.g., NaOH) | Stable |

| Nucleophiles (e.g., RLi, RMgX) | Stable organic-chemistry.org |

| Reducing Agents (e.g., H₂/Pd, LiAlH₄) | Stable researchgate.netorganic-chemistry.org |

| Oxidizing Agents | Generally Stable researchgate.net |

This table summarizes the general stability of the Boc protecting group under various common reaction conditions.

Reactions Involving the Dimethoxyethyl Acetal (B89532) Moiety

The dimethoxyethyl portion of tert-butyl (2,2-dimethoxyethyl)carbamate functions as a masked aldehyde. Acetals are common protecting groups for carbonyl compounds, offering stability towards basic and nucleophilic conditions. organic-chemistry.org

Acetal Hydrolysis to Aldehyde Functionality

The primary reaction of the dimethoxyethyl acetal moiety is its hydrolysis under acidic conditions to unmask the aldehyde functionality. acs.orgnih.gov This reaction is typically catalyzed by acids and driven forward by the presence of excess water. chemistrysteps.com The mechanism involves protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). Subsequent attack by water and loss of the second methoxy group regenerates the carbonyl group. chemistrysteps.com This deprotection allows for the sequential manipulation of the amine and aldehyde functionalities within the same molecule.

The conditions for acetal hydrolysis can often be controlled to be mild enough to avoid simultaneous cleavage of the acid-sensitive Boc group, although careful selection of reagents and conditions is necessary. organic-chemistry.org

Derivatization of the Aldehyde Intermediate

Once the aldehyde is unmasked via hydrolysis, it can undergo a wide array of subsequent chemical transformations characteristic of aldehydes. nih.gov This allows for the introduction of molecular diversity and the construction of more complex structures. One common application is the derivatization of the aldehyde for analytical purposes or to facilitate further synthetic steps. researchgate.net

A widely used derivatization technique involves the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable 2,4-dinitrophenylhydrazone. nih.gov These derivatives are often colored and crystalline, aiding in their identification and purification.

Other derivatization reactions of the liberated aldehyde include, but are not limited to:

Reductive amination to form new amines.

Wittig reactions to form alkenes.

Grignard reactions to form secondary alcohols.

Oxidation to form carboxylic acids.

These transformations highlight the synthetic potential of the aldehyde intermediate generated from the hydrolysis of the dimethoxyethyl acetal.

Transformations at the Nitrogen Center

The nitrogen atom of the carbamate in this compound is a key site for synthetic transformations. Although the tert-butoxycarbonyl (Boc) group is primarily a protecting group, rendering the nitrogen less nucleophilic than a free amine, its reactivity can be harnessed under specific conditions to enable further functionalization through alkylation, acylation, and ring-closing reactions.

Alkylation and Acylation Reactions on the Carbamate Nitrogen

Direct modification of the carbamate nitrogen in this compound and related Boc-protected amines requires overcoming the electron-withdrawing effect of the carbonyl group and the steric bulk of the tert-butyl group. However, under appropriate conditions, the nitrogen can be functionalized.

Alkylation Reactions: The N-H bond of the carbamate can be deprotonated using a strong base to generate a nucleophilic nitrogen anion, which can then be alkylated with an electrophile such as an alkyl halide. Common conditions for the N-alkylation of carbamates involve the use of bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). thieme-connect.com The use of cesium carbonate in combination with tetrabutylammonium (B224687) iodide (TBAI) has been shown to be an efficient and selective method for the N-alkylation of carbamates with various halides. thieme-connect.com

| Reagent/Catalyst | Base | Solvent | Electrophile | Outcome |

| TBAI | Cs₂CO₃ | DMF | Alkyl/Benzyl/Allyl Halides | Selective N-Alkylation |

| - | NaH | DMF | Methyl Iodide | N-Methylation |

Interactive Data Table: Conditions for N-Alkylation of Carbamates

Acylation Reactions: Direct acylation on the carbamate nitrogen is less common than alkylation. The typical approach for N-acylation of a Boc-protected amine involves a one-pot procedure where the Boc group is first cleaved under acidic conditions, and the resulting free amine is immediately acylated in situ. nih.govorganic-chemistry.org For instance, mixtures of an acyl halide and methanol (B129727) can generate hydrogen iodide in situ, which cleaves the Boc group, followed by acylation of the liberated amine. nih.gov

However, direct acylation can be conceptualized following deprotonation with a very strong base. The resulting anion could then react with an acylating agent. More complexly, under strong basic conditions, a proposed mechanism involves deprotonation of the carbamate followed by the elimination of the tert-butoxide anion to form a transient isocyanate intermediate, which is then attacked by a nucleophile. researchgate.net This reactivity highlights that transformations are not always straightforward additions to the nitrogen center.

Ring-Closing Reactions Involving the Nitrogen and Acetal-Derived Aldehyde

A significant synthetic application of this compound is its use as a precursor for intramolecular ring-closing reactions. This strategy involves the hydrolysis of the dimethyl acetal moiety to unmask a reactive aldehyde. This aldehyde can then react with the carbamate nitrogen, or a derivative thereof, to form various heterocyclic structures. The key intermediate in these transformations is N-Boc-2-aminoacetaldehyde. chemicalbook.comsigmaaldrich.comscbt.com

One of the most prominent examples of such cyclizations is the Pictet-Spengler reaction . wikipedia.org In a typical sequence, the acetal of this compound is hydrolyzed under acidic conditions to generate N-Boc-2-aminoacetaldehyde. If this aldehyde is condensed with a β-arylethylamine (like tryptamine (B22526) or phenethylamine), an iminium ion intermediate is formed, which then undergoes an intramolecular electrophilic aromatic substitution to yield tetrahydro-β-carboline or tetrahydroisoquinoline ring systems, respectively. thieme-connect.comwikipedia.org N-protected 2-aminoacetaldehyde (B1595654) has been successfully employed as the carbonyl component in such multi-component reactions. thieme-connect.com

Another relevant transformation is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org To utilize this compound in this context, it would first need to be coupled with an appropriate aromatic partner and then the resulting amide subjected to the cyclization conditions. The reaction proceeds through an intramolecular electrophilic attack on an electron-rich aromatic ring. organic-chemistry.org

Stereochemical Considerations in Reactions

The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of its synthetic utility, particularly in the construction of chiral molecules.

Diastereoselectivity and Enantioselectivity in Transformations

Achieving stereocontrol in reactions with derivatives of this compound, such as N-Boc-2-aminoacetaldehyde, is crucial for asymmetric synthesis. nih.govyale.edu

Diastereoselectivity: When the substrate already contains a stereocenter, new stereocenters can be formed with a specific relative configuration. For instance, in the Pictet-Spengler reaction, if a chiral β-arylethylamine is used, the cyclization can proceed with high diastereoselectivity, influenced by the existing stereocenter. nih.gov Similarly, the addition of nucleophiles to the aldehyde derived from the title compound can be diastereoselective if guided by a nearby chiral element, such as a chiral auxiliary attached to the nitrogen.

Enantioselectivity: When starting from an achiral substrate, enantioselectivity can be induced using external chiral sources.

Chiral Catalysts: Asymmetric catalysts can be employed to control the stereochemical outcome. For example, enantioselective Pictet-Spengler reactions have been developed using chiral Brønsted acids or thiourea-based organocatalysts to produce optically active tetrahydro-β-carbolines. nih.govmdpi.com

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical course of a reaction, after which it can be removed. For example, a chiral group could be used in place of the Boc group to direct additions to the aldehyde or other transformations. nih.gov

These strategies are fundamental in asymmetric synthesis and can be applied to reactions involving derivatives of this compound to produce enantioenriched products. nih.govnih.gov

Impact of tert-Butyl Group on Steric Hindrance and Selectivity

The tert-butoxycarbonyl (Boc) group is not merely a placeholder; its significant steric bulk plays a crucial role in influencing the reactivity and selectivity of reactions. nih.govresearchgate.net

The large tert-butyl group can sterically hinder the approach of reagents to the nitrogen atom and adjacent positions. This steric hindrance can affect reaction rates, with transformations at sterically congested sites proceeding more slowly. nih.gov For example, in alkylation or acylation reactions at the carbamate nitrogen, the bulky nature of the Boc group can influence the feasibility and yield of the reaction.

More importantly, this steric bulk can be exploited to control stereoselectivity. The tert-butyl group can effectively block one face of a reactive intermediate, directing an incoming reagent to the opposite, less hindered face. In a conformationally restricted ring system or a transition state, the Boc group will preferentially occupy a less crowded position, thereby influencing the facial selectivity of reactions at nearby centers. For instance, in asymmetric deprotonation reactions of N-Boc protected heterocycles, the orientation of the Boc group in the substrate-reagent complex can determine which proton is abstracted, leading to a specific stereochemical outcome after quenching with an electrophile. This principle of steric direction is a powerful tool in asymmetric synthesis. researchgate.net

Applications of Tert Butyl 2,2 Dimethoxyethyl Carbamate As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The dual functionality of tert-Butyl (2,2-dimethoxyethyl)carbamate makes it an important starting material for creating intricate molecular frameworks. The Boc-protected amine provides stability and allows for selective reactions at other sites, while the acetal (B89532) serves as a latent aldehyde, preventing unwanted side reactions until its functionality is required.

In the field of natural product synthesis, building blocks that offer both protection and latent reactivity are indispensable. The aldehyde precursor, N-Boc-2-aminoacetaldehyde, which is readily generated from this compound, serves as a key starting reagent in the multi-step total synthesis of complex bioactive natural products. sigmaaldrich.comsigmaaldrich.com A notable example is its application in the synthesis of (+)-negamycin, a dipeptide antibiotic known for its unusual structure and biological activity. sigmaaldrich.comsigmaaldrich.com The use of this carbamate (B1207046) derivative provides a reliable method for introducing a protected two-carbon amino-aldehyde fragment, which is essential for constructing the core structure of the target natural product.

Heterocyclic compounds are foundational structures in medicinal chemistry and materials science. This compound is an effective precursor for the synthesis of various nitrogen-containing heterocycles. The aldehyde form, N-Boc-2-aminoacetaldehyde, is utilized in three-component reactions for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition. chemicalbook.com Furthermore, this versatile intermediate is employed in the synthesis of other important heterocyclic systems, including 2,2′-bipyridine and protected forms of pyrroloproline, a constrained amino acid derivative. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The parent compound, aminoacetaldehyde dimethyl acetal, is a key intermediate in the synthesis of proline analogs, highlighting the utility of this structural motif in building cyclic amino acid frameworks. google.com

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound Precursors

| Heterocyclic Product | Synthetic Method | Precursor Used | Reference(s) |

| Pyrrolidines | Three-component 1,3-dipolar cycloaddition | N-Boc-2-aminoacetaldehyde | chemicalbook.com |

| 2,2′-Bipyridine | Multi-step synthesis | N-Boc-2-aminoacetaldehyde | sigmaaldrich.comsigmaaldrich.com |

| Protected Pyrroloproline | Building block strategy | N-Boc-2-aminoacetaldehyde | chemicalbook.com |

| Proline Analogs | Key intermediate | Aminoacetaldehyde dimethyl acetal | google.com |

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a significant area of pharmaceutical research. This compound and its parent amine, 2,2-dimethoxyethylamine, are valuable tools in this field. ethernet.edu.et They serve as two-carbon building blocks that can be incorporated into a peptide backbone to modify its properties. ethernet.edu.et The compound is a key intermediate in the synthesis of various peptides and plays a significant role in solid-phase peptide synthesis. ontosight.ai After incorporation into a peptide chain, the Boc group can be removed under acidic conditions to reveal the amine for further elongation. ontosight.ai Additionally, the precursor N-Boc-2-aminoacetaldehyde reacts with Horner-Wadsworth-Emmons (HWE) reagents to produce γ-aminobutyric acid (GABA)-derived α-keto amide and ester units, which are important non-natural amino acid derivatives. chemicalbook.com

Precursor for Advanced Pharmaceutical Intermediates

The structural features of this compound make it an ideal precursor for intermediates used in drug discovery and development. Its ability to introduce a protected aminoethyl group is fundamental to building more complex and biologically active molecules.

In medicinal chemistry, carbamates are widely recognized as a key structural motif in many approved drugs due to their chemical stability and ability to act as peptide bond surrogates. nih.gov this compound provides a scaffold that is utilized in the synthesis of various pharmaceutical agents. For instance, its unmasked aldehyde form, N-Boc-2-aminoacetaldehyde, is used in studies related to the development of inhibitors for enzymes such as cathepsin K, a target for osteoporosis treatment. chemicalbook.com The broader class of tert-butyl carbamates serves as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including those targeting neurological disorders. smolecule.com

The design and synthesis of novel bioactive compounds is a cornerstone of modern drug discovery. mdpi.com this compound functions as a versatile building block in this process, providing a reliable route to introduce a protected amino-aldehyde functionality. This moiety is present in numerous complex molecules that exhibit biological activity. The synthesis of compounds like tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for the anticancer drug Osimertinib, showcases the utility of the carbamate functional group in constructing potent therapeutic agents. researchgate.net The ability to controllably unmask the aldehyde from the acetal allows chemists to strategically incorporate this two-carbon unit into diverse molecular scaffolds, facilitating the creation of novel compounds for biological screening.

Prodrug Design Strategies

This compound serves as a valuable synthetic intermediate in the design of prodrugs, which are inactive precursors of pharmacologically active agents. Its utility lies in the masked aldehyde functionality and the protected amine, which can be strategically revealed in vivo. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under various conditions but can be readily cleaved, while the dimethoxyacetal can be hydrolyzed to unveil a reactive aldehyde. This dual functionality allows for its incorporation into more complex molecules designed to release an active drug under specific physiological conditions.

One common strategy involves using the aminoacetaldehyde moiety, obtained after deprotection of this compound, as a linker to attach a drug molecule to a carrier or a targeting group. The acetal protects the aldehyde from premature reactions during synthesis and in the biological environment. Upon reaching the target site, enzymatic or pH-dependent hydrolysis of the acetal can release the aldehyde. This newly exposed functional group can then undergo further reactions, such as elimination or cyclization, to release the active drug.

For instance, the Boc-protected aminoacetaldehyde dimethyl acetal can be a building block in the synthesis of more complex drug delivery systems. The protected amine allows for selective modification at other parts of the molecule. Subsequent deprotection of the amine and/or the acetal can be triggered by specific enzymes or the acidic environment of tumor tissues, leading to a localized release of the therapeutic agent. This approach enhances the therapeutic index of a drug by minimizing its systemic exposure and associated side effects.

Research in this area focuses on the design of linkers that are stable in circulation but are efficiently cleaved at the target site. The chemical properties of the acetal and the carbamate in this compound make it an attractive component for such linkers.

| Prodrug Strategy Component | Function | Relevant Moiety from Intermediate |

| Protecting Group | Prevents premature reaction of the amine | tert-Butoxycarbonyl (Boc) |

| Masked Functional Group | Protects the aldehyde until it reaches the target | Dimethoxyacetal |

| Linker Precursor | Connects the drug to a carrier or targeting group | Aminoacetaldehyde |

Role in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound functions as a precursor to introduce specific functionalities into polymer chains. The primary amine, unmasked after the removal of the Boc group, and the aldehyde, generated from the hydrolysis of the acetal, are reactive sites that can be exploited for polymer modification or for the synthesis of functional monomers.

The deprotected aminoacetaldehyde dimethyl acetal can be used to modify existing polymers that contain reactive groups such as carboxylic acids, esters, or halides. The amine group can participate in amidation or nucleophilic substitution reactions, thereby grafting the acetal-protected aldehyde onto the polymer backbone. Subsequent hydrolysis of the acetal groups along the polymer chain generates pendant aldehyde functionalities. These aldehyde groups are versatile handles for further chemical modifications, such as the immobilization of biomolecules, the attachment of fluorescent labels, or the crosslinking of the polymer matrix.

Furthermore, this compound can be chemically transformed into novel monomers. For example, the amine group could be acylated with acryloyl chloride or methacryloyl chloride to produce a polymerizable monomer. Copolymerization of such a monomer with other vinyl monomers would introduce the protected aldehyde functionality into the resulting polymer. This strategy allows for the synthesis of well-defined polymers with a controlled density of reactive aldehyde precursors. These "smart" polymers can be designed to respond to specific stimuli, such as a change in pH, which would trigger the deprotection of the acetal and the appearance of the aldehyde groups, altering the material's properties.

| Functional Group | Method of Introduction | Potential Application |

| Primary Amine | Deprotection of Boc group | Polymer grafting, monomer synthesis |

| Aldehyde | Hydrolysis of dimethoxyacetal | Biomolecule immobilization, crosslinking |

While this compound itself is not a crosslinking agent, it serves as a key starting material for the synthesis of various crosslinking agent derivatives. The ability to selectively deprotect the amine and the acetal allows for the introduction of multiple reactive sites into a single molecule, a prerequisite for a crosslinking agent.

A common strategy involves the initial deprotection of the Boc group to reveal the primary amine. This amine can then be reacted with a bifunctional molecule that contains two reactive groups capable of forming covalent bonds with polymer chains. For example, reaction with a diisocyanate would yield a derivative with a terminal isocyanate group, which is highly reactive towards hydroxyl or amine groups on polymer backbones.

Alternatively, the acetal can be hydrolyzed to the aldehyde, which can then participate in crosslinking reactions. For instance, the aldehyde can react with hydroxyl groups on polymers like polyvinyl alcohol under acidic conditions to form acetal crosslinks. Similarly, it can react with amines to form imine crosslinks, which can be further reduced to stable amine linkages.

Derivatives of this compound can also be designed to be photo-crosslinkable. For example, the deprotected amine could be functionalized with a photosensitive group, such as a cinnamate (B1238496) or a coumarin. Upon exposure to UV light, these groups can undergo dimerization, leading to the formation of crosslinks between polymer chains.

The versatility of this compound as a precursor allows for the design of crosslinking agents with tailored reactivity and functionality, suitable for a wide range of applications in hydrogels, coatings, and other polymeric materials.

| Derivative Type | Reactive Groups | Crosslinking Mechanism |

| Isocyanate-functionalized | Isocyanate, Acetal | Reaction with hydroxyl/amine groups |

| Aldehyde-functionalized | Aldehyde | Acetal or imine formation |

| Photo-crosslinkable | Photosensitive groups (e.g., cinnamate) | [2+2] cycloaddition upon UV exposure |

Advanced Research Directions and Future Perspectives

Catalytic Applications and Organocatalysis involving the Compound

The tert-butyl carbamate (B1207046) moiety is a versatile functional group in catalysis, participating in various transformations. While specific catalytic applications for tert-Butyl (2,2-dimethoxyethyl)carbamate are not extensively documented, research on related compounds highlights promising avenues.

Tert-butyl carbamate itself is utilized in palladium-catalyzed cross-coupling reactions to synthesize N-Boc-protected anilines. sigmaaldrich.com This type of reaction, often employing a palladium catalyst with a base like cesium carbonate in a solvent such as 1,4-dioxane, is fundamental in organic synthesis for creating carbon-nitrogen bonds. sigmaaldrich.com Furthermore, gold and silver catalysts have been used for the direct allylic amination of alcohols with tert-butyl carbamate, demonstrating its utility as a nitrogen source in C-N bond formation. researchgate.net

In the realm of organocatalysis, carbamate esters derived from chiral backbones have shown significant potential. For instance, a pyrrolidine-based carbamate ester has been successfully employed as an organocatalyst in asymmetric Michael addition reactions conducted in aqueous media. researchgate.net This catalyst demonstrated high yields and stereoselectivities, surpassing similar catalysts built on a 1,2-diaminocyclohexane framework, which showed poor yield and enantioselectivity in water. researchgate.net These findings suggest that a chiral version of this compound or its derivatives could be developed into effective organocatalysts for stereoselective transformations.

Table 1: Catalytic Reactions Involving Tert-Butyl Carbamate Analogues

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Amidation of Aryl Halides | Palladium / Cs₂CO₃ | Aryl (Het) Halides, tert-Butyl carbamate | N-Boc-protected anilines |

| Allylic Amination | AuCl₃ / AgOTf | Allylic Alcohols, tert-Butyl carbamate | Allylic amines |

Computational Chemistry and Molecular Modeling Studies

Computational studies provide deep insights into the structural and reactive properties of molecules. For tert-butyl carbamates, these studies have focused on understanding their shape, stability, and the mechanisms by which they react.

Conformational Analysis and Molecular Dynamics

Conformational analysis of carbamate monomers is crucial for designing sequence-defined polymers with specific properties. chemrxiv.org Studies on model Boc-protected carbamate monomers in a non-polar solvent have revealed the presence of at least two stable conformational families at room temperature. chemrxiv.org These conformations are stabilized by various interactions, including strong hydrogen bonds between hydroxyl and carbonyl groups and weaker interactions involving the tert-butyl group. chemrxiv.org

A comprehensive methodology for such analyses involves generating conformations, optimizing their geometries, and simulating their spectroscopic (IR, VCD, NMR) signatures for comparison with experimental data. chemrxiv.org Molecular dynamics simulations can further elucidate the behavior of these molecules over time, revealing interactions with their environment, such as solvent molecules or biological targets like enzymes. mdpi.com This approach can identify key stabilizing interactions and conformational changes that are critical for biological activity. mdpi.com

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving tert-butyl carbamates. nih.gov A key reaction is the dissociation of protonated t-BOC groups, which is important in mass spectrometry and for their use as protecting groups in synthesis. nih.gov Theoretical studies have shown that the characteristic loss of isobutylene (2-methylpropene) and carbon dioxide proceeds in two distinct steps. nih.gov

The process begins with the migration of a hydrogen atom from the t-butyl group to the carbamate functionality. nih.gov Calculations indicate a kinetic preference for hydrogen transfer to the carbamate carbonyl oxygen, which initiates the elimination of isobutylene. nih.gov Subsequent proton migrations are required to overcome further energy barriers for the loss of CO₂. nih.gov Understanding these intricate mechanisms at a molecular level is essential for optimizing reaction conditions and designing more efficient synthetic protocols.

Table 2: Computed Energy Barriers for Dissociation Pathway of a Model Protonated t-Butylcarbamate

| Step | Transition State (TS) | Relative Energy (kJ mol⁻¹) | Description |

|---|---|---|---|

| H-transfer to Nitrogen | TS1 | 145 | Transfer of t-butyl hydrogen to carbamate nitrogen. |

| H-transfer to Oxygen | TS3 | 84 | Initial transfer of t-butyl hydrogen to carbamate oxygen. |

Novel Synthetic Routes and Methodologies

The development of efficient and selective synthetic methods is a continuous goal in organic chemistry. For carbamates, research focuses on improving protection strategies and creating chiral molecules.

A significant challenge in working with polyamines is the selective protection of one amino group. While using an excess of a diamine compared to di-tert-butyl dicarbonate (B1257347) is a common method, it is inefficient if the diamine is valuable. orgsyn.org A more efficient and selective method involves using alkyl phenyl carbonates as the electrophiles. orgsyn.org This procedure allows for the straightforward mono-carbamate protection of diamines on a large scale without the need for complex purification techniques like column chromatography. orgsyn.org

For the synthesis of chiral carbamates, enzymatic kinetic resolution offers a powerful approach. The resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with high efficiency using Candida antarctica lipase B (CAL-B). nih.govresearchgate.netmdpi.com This lipase-catalyzed transesterification reaction separates the enantiomers with excellent selectivity (E > 200), providing access to optically pure (R)- and (S)-carbamates. nih.govresearchgate.netmdpi.com These chiral building blocks are valuable intermediates for synthesizing other complex molecules. nih.govresearchgate.net

Expanding the Scope of Medicinal and Agrochemical Applications

Carbamate-containing molecules have a broad range of biological activities, making them attractive scaffolds in medicinal and agrochemical research. mdpi.com They are found in pesticides, fungicides, and herbicides, and are also investigated for treating diseases like Alzheimer's. mdpi.com

The development of novel carbamate frameworks is a key strategy for discovering new therapeutic agents. For example, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate has been synthesized as a versatile building block. mdpi.com This molecule is designed to serve as a scaffold for creating unsymmetrical diureas, which are potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation. mdpi.com The ability to synthesize unsymmetrical analogues is crucial, as symmetrical compounds may not have the optimal properties for drug development. mdpi.com This highlights a clear strategy for future work on this compound: using it as a starting point to build more complex molecules with potential bioactivity.

Development of Analogues with Tuned Reactivity or Bioactivity

The targeted synthesis of analogues allows chemists to fine-tune the properties of a lead compound. By systematically modifying the structure of a molecule like this compound, it is possible to enhance its reactivity for catalytic applications or optimize its interactions with a biological target.

The synthesis of frameworks like the Boc-protected diamine that reacts with an isocyanate is a prime example of this approach. mdpi.com This method allows for the creation of a library of related compounds by simply changing the isocyanate component. Such a strategy could be applied to this compound to generate a series of analogues. These new molecules could then be screened for improved catalytic efficiency, enhanced biological activity, or other desirable properties. The enzymatic resolution of carbamate intermediates also provides access to enantiomerically pure analogues, which is often critical for bioactivity, as different enantiomers can have distinct biological effects. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.